methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
Description
Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a triazine derivative characterized by a 1,2,4-triazin-5-one core substituted with a sulfanylidene (C=S) group at position 3 and a methyl ester-linked propanoic acid moiety at position 4.
Properties
IUPAC Name |
methyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c1-3(6(13)14-2)8-4-5(12)9-7(15)11-10-4/h3H,1-2H3,(H,8,10)(H2,9,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGWEOWDALJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiosemicarbazide derivative with an α,β-unsaturated ester in the presence of a base. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and elimination to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate can undergo various chemical reactions including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1.1. Chemistry
Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various derivatives and analogs through substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts sulfanylidene to sulfoxides or sulfones. |
| Reduction | Reduces the triazine ring to yield derivatives. |
| Substitution | Participates in nucleophilic substitution reactions. |
1.2. Biology
In biological research, this compound is valuable for its potential interactions with biological macromolecules:
- Enzyme Inhibition Studies : The compound can inhibit specific enzymes due to its structural features that mimic natural substrates.
Case Study : Research has shown that triazine derivatives can modulate enzyme activity in metabolic pathways, providing insights into drug design.
1.3. Industry
In industrial applications, this compound is used in the production of specialty chemicals:
- Agricultural Chemicals : The compound has potential as a precursor for agrochemicals due to its biological activity.
| Application Area | Examples of Use |
|---|---|
| Pesticides | Development of new pest control agents. |
| Fertilizers | Enhancements in nutrient uptake efficiency. |
Synthesis and Production Methods
The synthesis typically involves multi-step reactions starting from simple precursors:
- Formation of the triazine ring.
- Introduction of the sulfanylidene group.
- Esterification to yield the final product.
Industrial Production
In an industrial context, automated processes ensure high yield and purity through:
- Controlled reaction parameters.
- Purification techniques like crystallization and chromatography.
Mechanism of Action
The mechanism of action of methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations: Ester vs. Acid
Compound A: 3-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS 7338-78-5)
Substituent Modifications on the Triazine Core
Compound B: 3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
- Key Difference: Incorporates a 3,5-dichlorophenyl group and an additional amino substituent on the triazine ring.
- The amino group may alter hydrogen-bonding interactions, affecting target binding .
Compound C: 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
- Key Difference: Features an acetamide chain linked to an isopropylphenyl group instead of the esterified propanoate.
Sulfonylurea vs. Sulfanylidene Moieties
Compound D: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Key Difference : Contains a sulfonylurea linkage absent in the target compound.
- Impact: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s sulfanylidene group may confer alternative mechanisms, such as thiol-mediated reactivity or metal chelation .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Compounds with sulfanylidene groups (e.g., Target Compound, Compound A) show promise in modulating enzyme activity via thiol interactions, unlike sulfonylureas (Compound D), which act as ALS inhibitors .
- Stability : The methyl ester in the target compound may improve metabolic stability compared to carboxylic acid analogs, as esters are often prodrugs metabolized in vivo to active acids .
- Synthetic Flexibility : The triazine core allows diverse substitutions (e.g., dichlorophenyl in Compound B, isopropylphenyl in Compound C), enabling tailored physicochemical properties for specific applications .
Biological Activity
Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a compound of significant interest in pharmaceutical and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine ring and a sulfanylidene group. Its molecular formula is , with a molecular weight of 246.30 g/mol. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 246.30 g/mol |
| Molecular Formula | C₉H₁₄N₄O₃S |
| LogP | 3.435 |
| Polar Surface Area | 71.029 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazine moiety plays a crucial role in binding to enzymes and receptors, potentially modulating their activity.
Research indicates that the compound may exhibit antimicrobial , antioxidant , and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound demonstrates moderate antibacterial effects against both Gram-negative and Gram-positive bacteria. In particular, it has been tested against Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 12.5 μg/mL for E. coli .
- Antioxidant Properties : The ability to scavenge free radicals has been evaluated using the DPPH assay, where the compound exhibited significant antioxidant activity .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways involving apoptosis and cell cycle regulation .
Case Study 1: Antibacterial Efficacy
In vitro tests conducted on this compound against Pseudomonas aeruginosa demonstrated effective suppression of bacterial growth compared to standard antibiotics like ciprofloxacin. The results indicated that the compound could serve as a potential lead for developing new antibacterial agents .
Case Study 2: Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound showed a percentage inhibition comparable to known antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from basic precursors. Key steps include:
- Formation of the triazine ring.
- Introduction of the sulfanylidene group.
- Esterification to yield the final product.
Specific reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate, and which characterization techniques are essential for verifying its purity?
- Answer : The synthesis typically involves multi-step reactions starting with triazine ring formation, followed by sulfanyl and amino group introduction. Key steps include coupling reactions using thiols (e.g., 3-bromobenzyl chloride) and amines under controlled pH and temperature (60–80°C). Solvents like DMF or THF are often used. Characterization requires TLC for progress monitoring, NMR (¹H/¹³C) for structural confirmation, and FTIR to validate functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers design initial biological activity screens for this compound?
- Answer : Begin with in vitro assays targeting triazine-associated pathways (e.g., anti-inflammatory or neuropharmacological activity). Use cell lines (e.g., RAW 264.7 macrophages for inflammation) and measure cytokine levels (IL-6, TNF-α) via ELISA. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid moisture and light exposure. For solutions, use anhydrous DMSO or ethanol, and confirm stability via periodic HPLC analysis. Degradation products (e.g., oxidized sulfanyl groups) can be identified using LC-MS .
Advanced Research Questions
Q. What methodological challenges arise in optimizing the yield of sulfanyl-triazine derivatives, and how can they be addressed?
- Answer : Low yields often stem from sulfanyl group instability or competing side reactions (e.g., disulfide formation). Optimization strategies include:
- Using bulky thiols to sterically hinder oxidation.
- Adding radical scavengers (e.g., BHT) to suppress undesired pathways.
- Employing microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional).
Monitor intermediates via HRMS and adjust solvent polarity (e.g., switch from THF to DCE) to improve regioselectivity .
Q. How can computational modeling aid in predicting the reactivity and electronic properties of this compound?
- Answer : DFT calculations (B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic/electrophilic sites. For example, the sulfanylidene group’s lone pairs may participate in hydrogen bonding. Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2), guiding SAR studies. Validate models with experimental kinetics (e.g., fluorescence quenching assays) .
Q. What analytical approaches resolve contradictions in reported bioactivity data for triazine derivatives?
- Answer : Discrepancies may arise from impurity profiles or assay conditions. Solutions include:
- Comparative LC-MS/MS to identify batch-specific impurities.
- Standardizing assay protocols (e.g., serum-free media to avoid protein binding).
- Meta-analysis of published IC₅₀ values with ANOVA to assess statistical significance. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers design structure-activity relationship (SAR) studies for triazine-sulfanyl hybrids?
- Answer : Systematically vary substituents on the triazine (e.g., electron-withdrawing groups at position 3) and sulfanyl moieties (e.g., aryl vs. alkyl). Synthesize 10–15 analogs and test in dose-response assays. Use PLS regression to correlate structural descriptors (logP, polar surface area) with activity. Advanced SAR may leverage cryo-EM to visualize target binding .
Q. What methodologies are recommended for tracking environmental degradation products of this compound?
- Answer : Simulate degradation via photolysis (UV light, 254 nm) or hydrolysis (pH 3–10 buffers). Analyze products using high-resolution LC-QTOF-MS and NMR . Compare fragmentation patterns with databases (e.g., NIST). Assess ecotoxicity using Daphnia magna acute toxicity assays (48-hr LC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
